![molecular formula C13H14O6S B1364421 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate CAS No. 6167-32-4](/img/structure/B1364421.png)
3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Overview
Description
“3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H14O6S . It’s also known as CBI-BB ZERO/001247 . The compound is related to 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol, which has the molecular formula C6H8O4 .
Molecular Structure Analysis
The molecular structure of 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol, a related compound, includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 20 bonds. There are 12 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 3 ethers (aliphatic), and 1 Oxirane .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol, include a density of 1.6±0.1 g/cm3, a boiling point of 324.6±37.0 °C at 760 mmHg, and a flash point of 150.1±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and no freely rotating bonds .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Bicyclic and Tricyclic Compounds : Research shows the synthesis of bicyclo[3.3.1]nonane-3,7,9-trione and its acetals, leading to the formation of 1,3,6-trisubstituted 2-oxaadamantanes. These compounds are significant for developing various adamantane structures (Stutters & Lennartz, 1977).
Organic Salt Effects on Trioxane Synthesis : A study explored the influence of organic salts like sodium 4-methylbenzenesulfonate on 1,3,5-trioxane synthesis. The findings suggest that organic salts enhance sulfuric acid's catalytic activity and increase relative volatilities in synthesis processes (Yin, Hu, & Wang, 2016).
Crystal Structure Elucidation : The crystal structure of various compounds like betulin 3,28-di-O-tosylate featuring 4-methylbenzenesulfonate has been determined. These studies are crucial for understanding molecular conformations and interactions (Peipiņš et al., 2014).
Chemical Reactions and Properties
Solid-State Oxidation Studies : Investigations into the oxidation of 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate form revealed insights into acid-base complex formations and crystal structure comparisons (Kaupang, Görbitz, & Bonge-Hansen, 2013).
Electron Impact Mass Spectra of Methylated Derivatives : The mass spectra of methylated derivatives of 3,7,9-trioxabicyclo[4·2·1]nonane have been examined. These studies help in understanding fragmentation and decomposition pathways in mass spectrometry analysis (Calinaud, Gelas, Horton, & Wanders, 1976).
Applications in Materials Science
Synthesis for Nonlinear Optical Properties : The synthesis of thienyl-substituted pyridinium salts with 4-methylbenzenesulfonate for nonlinear optical properties was investigated. Such studies are essential for the development of materials with specific optical characteristics (Li et al., 2012).
Corrosion Inhibition Studies : Research on the inhibition of Aluminum corrosion in sulfuric acid by synthesized compounds like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate demonstrated significant corrosion inhibiting properties. These findings are valuable for industrial applications, particularly in metal preservation (Ehsani, Moshrefi, & Ahmadi, 2015).
properties
IUPAC Name |
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHREILWINAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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